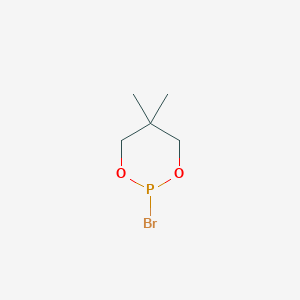
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a bromine atom and a dioxaphosphinane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus tribromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,2-Dimethyl-1,3-propane diol+Phosphorus tribromide→this compound+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different phosphorus-containing products.
Reduction Reactions: Reduction can lead to the formation of phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted dioxaphosphinanes.
Oxidation Reactions: Products include phosphine oxides and other oxidized derivatives.
Reduction Reactions: Products include phosphine derivatives and reduced phosphorus compounds.
Applications De Recherche Scientifique
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane involves its interaction with molecular targets through its reactive bromine atom and phosphorus center. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, modulation of signaling pathways, and interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Uniqueness
2-Bromo-5,5-dimethyl-1,3,2-dioxaphosphinane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and oxo analogs. This uniqueness makes it valuable for specific applications where bromine’s reactivity is advantageous.
Propriétés
Numéro CAS |
104634-78-8 |
|---|---|
Formule moléculaire |
C5H10BrO2P |
Poids moléculaire |
213.01 g/mol |
Nom IUPAC |
2-bromo-5,5-dimethyl-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C5H10BrO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 |
Clé InChI |
AXHNEFRGGPQBSS-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(OC1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




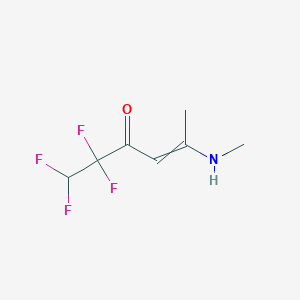
![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)
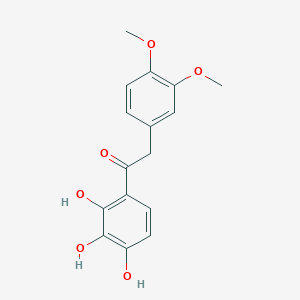
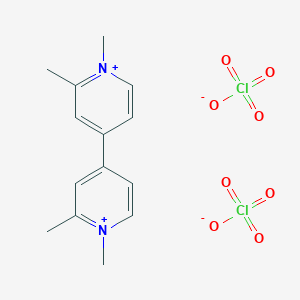
![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
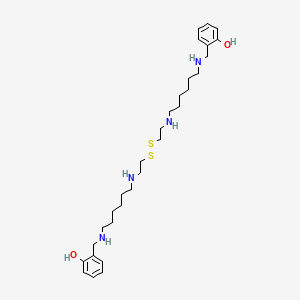
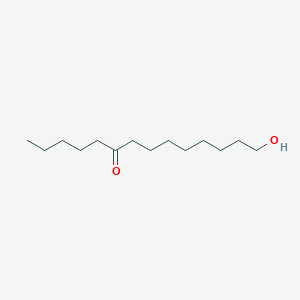
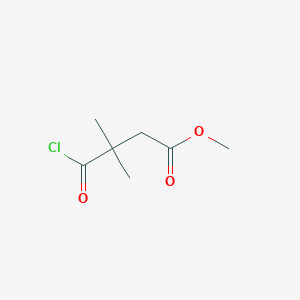
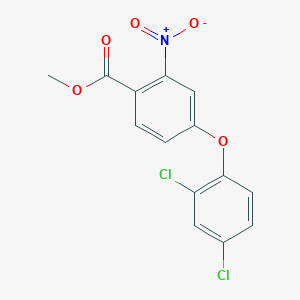
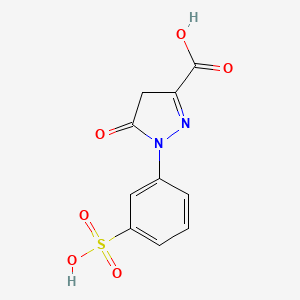
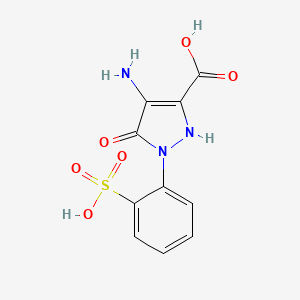
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
